molecular formula C15H16Cl2FN3O2S B12691760 [5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate CAS No. 178979-46-9

[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate

Cat. No.: B12691760
CAS No.: 178979-46-9
M. Wt: 392.3 g/mol
InChI Key: BPUWSEBIEIWYMN-UHFFFAOYSA-N
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Description

The compound [5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate is a synthetic carbamate derivative featuring a substituted imidazole core. Its structure includes a 3,5-dichlorophenylthio group at position 5, a fluoromethyl substituent at position 1, and an isopropyl group at position 4 of the imidazole ring. The carbamate group is attached to the methylene moiety at position 2 (Fig. 1).

The 3,5-dichlorophenylthio moiety may contribute to electrophilic reactivity or target binding, as seen in pesticidal carbamates .

Properties

CAS No.

178979-46-9

Molecular Formula

C15H16Cl2FN3O2S

Molecular Weight

392.3 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate

InChI

InChI=1S/C15H16Cl2FN3O2S/c1-8(2)13-14(24-11-4-9(16)3-10(17)5-11)21(7-18)12(20-13)6-23-15(19)22/h3-5,8H,6-7H2,1-2H3,(H2,19,22)

InChI Key

BPUWSEBIEIWYMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)COC(=O)N)CF)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing groups, while reduction may yield a more hydrogenated product .

Scientific Research Applications

[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs of this compound differ primarily in the substituents at positions 1 and 2 of the imidazole ring (Table 1). These modifications significantly influence physicochemical properties and biological activity.

Table 1. Structural Analogs and Key Differences

Compound Name R1 R2 (Carbamate Position) Molecular Formula CAS Number Molecular Weight (g/mol)
Target Compound Fluoromethyl Methyl C16H17Cl2FN3O2S Not specified ~402.3 (calculated)
[5-(3,5-Dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methyl carbamate Methyl Methyl C16H18Cl2N3O2S 178979-31-2 386.3
[5-(3,5-Dichlorophenyl)sulfanyl-1-(pyridin-4-ylmethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate (Capravirine) Pyridin-4-ylmethyl Methyl C20H20Cl2N4O2S Not specified 451.4
2-{5-[(3,5-Dichlorophenyl)sulfanyl]-1-(3-nitrobenzyl)-4-propan-2-ylimidazol-2-yl}ethyl carbamate 3-Nitrobenzyl Ethyl C22H22Cl2N4O4S 178980-66-0 509.4

Key Observations :

  • Nitrobenzyl or pyridinylmethyl groups enhance aromatic interactions in biological systems, as seen in capravirine’s antiviral activity .
Physicochemical Properties

Lipophilicity and stability are critical for bioavailability. The fluoromethyl group likely increases log P (lipophilicity) compared to methyl or hydrogen analogs but remains less lipophilic than chlorinated or aromatic substituents. For example:

  • The target compound’s calculated log P (using HPLC data from analogous structures ) is estimated at ~3.5, higher than the methyl analog (log P ~2.8) but lower than the nitrobenzyl derivative (log P ~4.1) .
  • Fluorination enhances metabolic stability by resisting oxidative degradation, a common issue in pesticidal carbamates .

Biological Activity

[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate, with the CAS number 178979-46-9, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₅H₁₆Cl₂FN₃O₂S
Molecular Weight392.276 g/mol
Density1.46 g/cm³
Boiling Point571 °C at 760 mmHg
Flash Point299.2 °C
LogP5.5006

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies indicate that derivatives of imidazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to [5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate have shown promising results in inhibiting the proliferation of human cancer cells such as HeLa and MCF-7.

A study demonstrated that certain imidazole derivatives induced apoptosis in HeLa cells, with IC₅₀ values significantly lower than those of established chemotherapeutic agents like sorafenib . The mechanism appears to involve the disruption of cell cycle progression and induction of apoptotic pathways.

Antimicrobial Activity

The compound's potential as an antibacterial agent has also been explored. Preliminary investigations into related imidazole derivatives indicated effective activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The presence of specific functional groups, such as electron-withdrawing groups adjacent to aryl rings, was found to enhance antibacterial potency .

Case Studies

Several case studies highlight the efficacy of imidazole-based compounds in clinical and laboratory settings:

  • HeLa Cell Line Study : A derivative similar to [5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate was tested against HeLa cells, showing an IC₅₀ value of approximately 0.37 µM, indicating strong cytotoxicity compared to sorafenib (IC₅₀ = 7.91 µM) .
  • Antimicrobial Efficacy : In a study focusing on bacterial strains, compounds with similar structures demonstrated MIC values in the low µg/mL range against MRSA, suggesting that modifications to the imidazole ring can significantly improve antibacterial activity .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Cell Proliferation : The compound may interfere with key cellular processes involved in cancer cell growth and division.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death pathways in cancer cells.
  • Disruption of Bacterial Cell Function : For antimicrobial activity, it is hypothesized that the compound disrupts bacterial cell wall synthesis or function through its interaction with essential proteins like FtsZ .

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